molecular formula C21H21N3O B2548698 N-(3-methylphenyl)-1-phenyl-3,4-dihydro-1H-pyrrolo[1,2-a]pyrazine-2-carboxamide CAS No. 900012-13-7

N-(3-methylphenyl)-1-phenyl-3,4-dihydro-1H-pyrrolo[1,2-a]pyrazine-2-carboxamide

Cat. No. B2548698
CAS RN: 900012-13-7
M. Wt: 331.419
InChI Key: PPAFAOPHTZRXQW-UHFFFAOYSA-N
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Description

This compound is a derivative of pyrazinamide, an important first-line drug used in shortening TB therapy . A series of novel substituted-N-(6-(4-(pyrazine-2-carbonyl)piperazine/homopiperazine-1-yl)pyridin-3-yl)benzamide derivatives were designed, synthesized, and evaluated for their anti-tubercular activity against Mycobacterium tuberculosis H37Ra .


Synthesis Analysis

The synthesis of pyrazinamide analogues generally involves the reaction of pyrazine-2-carboxylic acids with thionyl chloride to yield the corresponding acyl chlorides, which on treatment with amines gave pyrazine-2-carboxamides .

Scientific Research Applications

Antibacterial and Antifungal Agents

Pyrrolopyrazine derivatives have demonstrated promising antibacterial and antifungal properties. Specifically, derivatives with the pyrrolo[1,2-a]pyrazine scaffold have shown activity against bacterial and fungal pathogens. These compounds could be explored further for the development of novel antimicrobial agents .

Antiviral Activity

Certain pyrrolopyrazine derivatives exhibit antiviral effects. Although the precise mechanisms remain unclear, their potential in combating viral infections warrants investigation. Researchers could explore their activity against specific viruses and evaluate their therapeutic potential .

Kinase Inhibition

5H-pyrrolo[2,3-b]pyrazine derivatives have been found to be particularly effective in inhibiting kinases. Kinases play crucial roles in cellular signaling pathways, making these derivatives interesting candidates for drug development. Further studies are needed to elucidate their specific kinase targets and mechanisms of action .

Antioxidant Properties

Pyrrolopyrazine compounds have demonstrated antioxidant activity. Investigating their ability to scavenge free radicals and protect cells from oxidative stress could provide insights into potential therapeutic applications .

Anti-Inflammatory Effects

While not extensively studied, pyrrolopyrazine derivatives have shown anti-inflammatory properties. Understanding their impact on inflammatory pathways and immune responses could lead to novel anti-inflammatory drugs .

Natural Sources and Isolation

Many pyrrolopyrazine derivatives have been isolated from various sources, including plants, microbes, soil, and marine life. Researchers can explore these natural sources to discover new derivatives and study their biological activities .

properties

IUPAC Name

N-(3-methylphenyl)-1-phenyl-3,4-dihydro-1H-pyrrolo[1,2-a]pyrazine-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H21N3O/c1-16-7-5-10-18(15-16)22-21(25)24-14-13-23-12-6-11-19(23)20(24)17-8-3-2-4-9-17/h2-12,15,20H,13-14H2,1H3,(H,22,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PPAFAOPHTZRXQW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)NC(=O)N2CCN3C=CC=C3C2C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H21N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

331.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(3-methylphenyl)-1-phenyl-3,4-dihydro-1H-pyrrolo[1,2-a]pyrazine-2-carboxamide

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